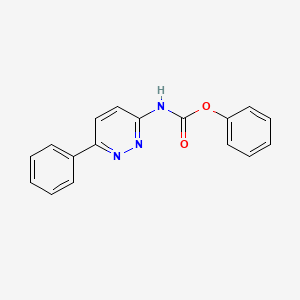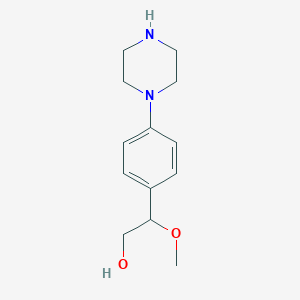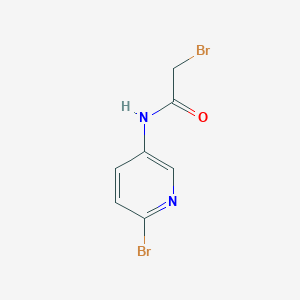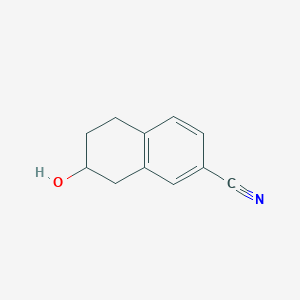![molecular formula C12H8N4O2 B13875657 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties endows it with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with a suitable nitrile oxide precursor under cyclization conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of hydroxylated products.
Applications De Recherche Scientifique
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a hydroxyl group.
5-(2-Pyridyl)-1,2,4-oxadiazole: Lacks the hydroxyl group on the pyridine ring.
5-(3-Pyridyl)-1,3,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring.
Uniqueness
The uniqueness of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol lies in the presence of both a hydroxyl group and a pyridine ring, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H8N4O2 |
|---|---|
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8N4O2/c17-10-4-3-9(7-14-10)12-15-11(16-18-12)8-2-1-5-13-6-8/h1-7H,(H,14,17) |
Clé InChI |
BPYLAANWPSVSLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)



![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)
![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)

![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)

![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)

![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)

